molecular formula C13H19NO3 B1375649 2-(Boc-aminomethyl)benzyl Alcohol CAS No. 1333114-86-5

2-(Boc-aminomethyl)benzyl Alcohol

Cat. No. B1375649
M. Wt: 237.29 g/mol
InChI Key: DKGGBZVYBKJFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Boc-aminomethyl)benzyl Alcohol is a useful research intermediate for the total synthesis of Adalinine . It is oxidatively cyclised with an array of ketones in dioxane at 80°C in the presence of a ruthenium catalyst and KOH to give corresponding quinolines .


Synthesis Analysis

A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described. The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular formula of 2-(Boc-aminomethyl)benzyl Alcohol is C13H19NO3. Its molecular weight is 237.29 . The compound is canonicalized and has a covalently-bonded unit count of 1 .


Chemical Reactions Analysis

The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.29 and a molecular formula of C13H19NO3 . The boiling point of alcohols increases with an increase in the number of carbon atoms in the aliphatic carbon chain .

Scientific Research Applications

  • Synthesis of Nitric Oxide Synthase Inhibitors : It is used in the synthesis of neuronal nitric oxide synthase inhibitors, with a focus on the deprotection of the benzyl group from the N-Boc and N-Bn double-protected 2-aminopyridine ring, which is a critical step in creating these inhibitors (Ji, Jing, Huang, & Silverman, 2012).

  • Production of Epoxy Amino Acids : This compound plays a role in the production of epoxy amino acids from allylglycines, which are then used to generate hydroxyproline derivatives, important in peptide synthesis (Krishnamurthy, Arai, Nakanishi, & Nishino, 2014).

  • Asymmetric Synthesis : It is involved in the highly stereoselective synthesis of α-alkyl-α-hydroxy-β-amino esters through a tandem Wittig-rearrangement/Mannich reaction sequence, useful in creating various enantiomerically enriched products (Giampietro & Wolfe, 2010).

  • Liquid-Phase Peptide Synthesis : The compound is used in the development of hydrophobic benzyl alcohol as a soluble tag for liquid-phase peptide synthesis, facilitating the synthesis of peptides with modern synthetic chemistry approaches (Wakamatsu, Okada, Sugai, Hussaini, & Chiba, 2017).

  • Renewable Benzyl Alcohol Production : It is significant in the biosynthesis of benzyl alcohol from renewable glucose using engineered Escherichia coli, contributing to environmentally friendly production methods in the pharmaceutical and cosmetics industries (Pugh, Mckenna, Halloum, & Nielsen, 2015).

  • Chiral Separation in Pharmaceuticals : Used in the chiral separation of proline derivatives, essential for the development of pharmaceutical compounds, utilizing high-performance liquid chromatography (HPLC) methods (Zhao & Pritts, 2007).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - vapors, and serious eye damage/eye irritation .

Future Directions

2-(Boc-aminomethyl)benzyl Alcohol is a useful research chemical . It has been used in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . It is expected to continue to be used in various research and development applications.

properties

IUPAC Name

tert-butyl N-[[2-(hydroxymethyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-6-4-5-7-11(10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGGBZVYBKJFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-aminomethyl)benzyl Alcohol

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